molecular formula C17H26ClN3 B10891851 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10891851
M. Wt: 307.9 g/mol
InChI Key: BBLLOTQWNQYWBN-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a 4-chlorobenzyl group at the 1-position and a 4-methylpiperazine moiety at the 4-position. Its molecular formula is C₁₉H₂₄ClN₃ (approximated based on structurally similar compounds in the evidence) . This compound belongs to a class of piperidine-piperazine hybrids, which are frequently explored in medicinal chemistry for their neuropharmacological and immunomodulatory properties .

Properties

Molecular Formula

C17H26ClN3

Molecular Weight

307.9 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C17H26ClN3/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)14-15-2-4-16(18)5-3-15/h2-5,17H,6-14H2,1H3

InChI Key

BBLLOTQWNQYWBN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of 1-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of 1-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as an antihistamine and in the treatment of allergic reactions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic symptoms. Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways and exerting its pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine (Target) 4-Chlorobenzyl (piperidine), 4-methylpiperazine ~337.9 Not explicitly reported (theoretical CNS/immunomodulatory potential)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Nitrobenzyl (piperidine), 2-methoxyphenyl (piperazine) ~466.0 High dopamine D₂ receptor affinity (Ki = 12 nM)
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Naphthalene-1-yloxypropargyl, 2,5-dimethoxyphenyl ~446.5 Immunomodulation (enhances CD4+/CD8+ T-cells)
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl, 4-(methylsulfanyl)benzyl ~373.9 Unspecified (structural analog for receptor studies)
Chlorcyclizine (1-(4-Chlorobenzhydryl)-4-methylpiperazine) Diphenylmethyl (4-chlorophenyl), 4-methylpiperazine ~352.9 Antihistamine, antiemetic

Key Findings from Comparative Analysis

Substitution Patterns and Receptor Affinity

  • Dopamine D₂ Receptor Binding :
    The introduction of electron-withdrawing groups (e.g., nitro in 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) enhances dopamine D₂ receptor affinity (Ki = 12 nM) compared to the target compound, where such groups are absent . Docking studies suggest the nitro group stabilizes interactions with the orthosteric binding site .
  • Aromatic vs. Aliphatic Substituents: The naphthalene-1-yloxypropargyl group in 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine confers immunomodulatory activity, likely due to its bulky hydrophobic structure promoting interactions with immune cell membranes .

Pharmacological Profiles

  • Antihistamine Activity : Chlorcyclizine (1-(4-Chlorobenzhydryl)-4-methylpiperazine) demonstrates the significance of diphenylmethyl substitution for H₁ receptor antagonism, a feature absent in the target compound .

Biological Activity

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine is a synthetic compound belonging to the class of piperazine derivatives. Its structure includes a piperidine ring with a 4-chlorobenzyl substituent and a methyl group on another piperazine ring. This unique configuration suggests potential interactions with various biological targets, leading to significant therapeutic applications.

Chemical Structure

The structural formula of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine can be represented as follows:

C17H24ClN3\text{C}_{17}\text{H}_{24}\text{Cl}\text{N}_3

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in medicinal chemistry. Key areas of biological activity include:

  • Antitubercular Properties : Derivatives of this compound have shown significant activity against tuberculosis, suggesting its potential as a therapeutic agent in treating this disease.
  • Insecticidal Properties : Compounds with piperidine structures, including this one, have demonstrated insecticidal effects, indicating possible applications in agricultural settings.
  • Antiproliferative Activity : Preliminary studies suggest that 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine may inhibit cell proliferation and induce apoptosis in cancer cells, although further research is needed to clarify these mechanisms .

The biological activity of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine likely involves interactions with specific receptors or pathways within biological systems. Potential mechanisms include:

  • Receptor Binding : The compound may interact with muscarinic receptors, which play crucial roles in various neurological processes.
  • Cell Cycle Regulation : It may inhibit cell division and promote apoptosis through modulation of signaling pathways related to cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitubercular Activity : A study highlighted that certain derivatives exhibited significant antitubercular effects, with minimum inhibitory concentrations (MIC) indicating efficacy comparable to established treatments.
  • In Vitro Studies on Cancer Cells : Research indicated that the compound could effectively reduce the viability of various cancer cell lines, demonstrating its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-piperidineChlorinated phenyl substituentPrimarily used for analgesic properties
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazinePyrazine substitutionTargeting muscarinic receptors
1-Methyl-4-(piperidin-4-yl)piperazineMethyl substitution on piperidineInvestigated for neuroprotective effects

The unique combination of a chlorobenzyl group and dual piperidine/piperazine rings in 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine distinguishes it from these analogs, potentially enhancing its pharmacological profile.

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